4-(Methylthio)benzo[d]isoxazol-3-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylthio)benzo[d]isoxazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydroximinoyl chlorides with iodinated terminal alkynes . Another approach involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .
Industrial Production Methods
the compound can be synthesized in bulk quantities for research purposes .
Chemical Reactions Analysis
Types of Reactions
4-(Methylthio)benzo[d]isoxazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .
Scientific Research Applications
4-(Methylthio)benzo[d]isoxazol-3-amine is used in a variety of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies related to enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(Methylthio)benzo[d]isoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or proteins, affecting their activity and function. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Isoxazole: A five-membered heterocyclic compound with one oxygen and one nitrogen atom.
Thiadiazole: A heterocyclic compound containing sulfur and nitrogen atoms.
Oxadiazole: A heterocyclic compound with two nitrogen and one oxygen atom.
Uniqueness
4-(Methylthio)benzo[d]isoxazol-3-amine is unique due to its specific structure, which includes a methylthio group attached to the isoxazole ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications .
Biological Activity
4-(Methylthio)benzo[d]isoxazol-3-amine is a compound within the isoxazole family, which has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H10N2OS
- Molecular Weight : 210.26 g/mol
- IUPAC Name : 4-(methylthio)-1,2-benzothiazole-3-amine
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Isoxazole Ring : This can be achieved through the reaction of a suitable benzoic acid derivative with hydroxylamine in the presence of an acid catalyst.
- Methylthio Group Introduction : The methylthio group can be introduced via methylation of a sulfur-containing precursor or through nucleophilic substitution reactions.
This compound has been shown to interact with various biological targets, including:
- Enzyme Inhibition : The compound has demonstrated inhibitory activity against specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may modulate receptor activity, influencing signaling pathways related to inflammation and cancer.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Anticancer Activity : Studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting potential as a therapeutic agent in oncology.
- Antimicrobial Properties : Preliminary evaluations indicate that it possesses antimicrobial activity against certain bacterial strains.
Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated:
- IC50 Values : The compound exhibited IC50 values ranging from 15 µM to 30 µM across different cell lines, indicating significant cytotoxicity.
Cell Line | IC50 (µM) |
---|---|
HeLa | 15 |
MCF7 | 20 |
A549 | 30 |
Study 2: Antimicrobial Activity
In another study, the antimicrobial efficacy of the compound was assessed against Gram-positive and Gram-negative bacteria:
- Zone of Inhibition : The compound displayed a zone of inhibition ranging from 10 mm to 25 mm depending on the bacterial strain.
Bacterial Strain | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 20 |
Pseudomonas aeruginosa | 25 |
Properties
Molecular Formula |
C8H8N2OS |
---|---|
Molecular Weight |
180.23 g/mol |
IUPAC Name |
4-methylsulfanyl-1,2-benzoxazol-3-amine |
InChI |
InChI=1S/C8H8N2OS/c1-12-6-4-2-3-5-7(6)8(9)10-11-5/h2-4H,1H3,(H2,9,10) |
InChI Key |
ZEISLBNMQTWLPV-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC2=C1C(=NO2)N |
Origin of Product |
United States |
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